molecular formula C24H22N4O B2522529 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2097902-57-1

2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2522529
CAS No.: 2097902-57-1
M. Wt: 382.467
InChI Key: KWQUGEYAAQARGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a useful research compound. Its molecular formula is C24H22N4O and its molecular weight is 382.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

One significant application of compounds structurally similar to 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is in the realm of antimicrobial activities. A study by Mekky and Sanad (2019) on thiohydrazonates and pyrazolo[3,4-b]pyridines, which are structurally related to the compound , demonstrated notable inhibitory activity against bacterial strains such as Klebsiella pneumonia, Staphylococcus aureus, Escherichia coli, and Streptococcus mutans.

Antioxidant Activity

Pyrazole-acetamide derivatives, similar in structure to this compound, have shown significant antioxidant activity. A study by Chkirate et al. (2019) on Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide found that these complexes exhibited considerable antioxidant properties, assessed through methods like DPPH, ABTS, and FRAP.

Catalytic Applications

Compounds with a pyrazole-ethyl-pyridine structure, related to the target compound, have been utilized in catalysis. Magubane et al. (2017) explored the use of such compounds in asymmetric transfer hydrogenation of ketones, demonstrating the potential of these compounds in catalytic processes.

Anticancer Activity

Another area of application for compounds similar to this compound is in anticancer research. A study by Moghadam and Amini (2018) synthesized a novel compound derived from indibulin and combretastatin scaffolds, showing good cytotoxicity against various cancer cell lines.

Platelet Antiaggregating Activity

Pyrazole derivatives, which are structurally related to the compound in focus, have been found to possess platelet antiaggregating activity. Bondavalli et al. (1992) synthesized derivatives that exhibited superior or comparable activity to acetyl-salicylic acid in in vitro tests, along with other activities like antihypertensive and analgesic effects.

Antiviral Activity

Compounds structurally related to this compound have also been studied for their antiviral properties. Tantawy et al. (2012) explored the synthesis and evaluation of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, some of which exhibited strong antiviral activity against herpes simplex virus.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs that contain pyridine and pyrazole rings are known to have diverse bioactivity, including antiviral, antibacterial, and anticancer properties .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound. Given the bioactivity of similar compounds, it could be a potential candidate for drug development .

Properties

IUPAC Name

2,2-diphenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c29-24(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)26-14-15-28-18-22(17-27-28)21-12-7-13-25-16-21/h1-13,16-18,23H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQUGEYAAQARGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.